2'-Cytidylic acid

説明

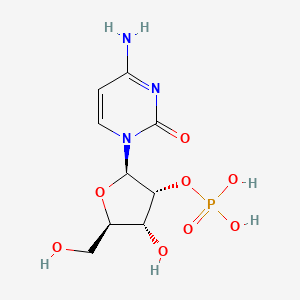

Structure

2D Structure

特性

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUAKORMLHPSLZ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005321 | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-94-9 | |

| Record name | 2′-Cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cytidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Biology and Molecular Conformation of 2 Cytidylic Acid

Ribofuranose Pucker and Conformational Dynamics

The ribose sugar moiety within nucleotides is not a planar structure; instead, it adopts a puckered conformation due to the inherent strain in a five-membered ring. The primary modes of puckering for the furanose ring are the C(2')-endo and C(3')-endo conformations ttu.ee. These are often referred to as the 'S' (South) and 'N' (North) conformations, respectively, based on the position of the C2' or C3' atom relative to the plane formed by the other four ring atoms and the ring oxygen ttu.ee.

The exocyclic C4'-C5' bond, which connects the sugar to the primary alcohol group that can be further phosphorylated, also exhibits conformational variability. While multiple rotamers are possible, the gauche-gauche conformation is frequently observed in nucleoside 5'-phosphates due to steric interactions with the furanose ring ttu.ee.

Table 1: Key Conformational Features of 2'-Cytidylic Acid

| Feature | Description | Source(s) |

| Ribose Pucker | Predominantly C(2')-endo | nih.gov |

| Base Orientation | anti | nih.gov |

| C4'-C5' Bond | Typically gauche-gauche (as observed in nucleoside 5'-phosphates) | ttu.ee |

| Glycosidic Torsion Angle | anti conformation | ttu.eenih.gov |

Impact of 2'-Phosphate Position on Nucleoside/Nucleotide Conformation

The presence of the phosphate (B84403) group introduces electrostatic repulsion and potential for hydrogen bonding, which can affect the molecule's flexibility and its interactions with other molecular entities. While direct comparisons detailing the specific conformational differences between 2'-, 3'-, and 5'-cytidylic acid are not extensively detailed in the provided results, it is understood that the position of the phosphate group dictates its spatial orientation relative to the base and the rest of the sugar.

Research on the 2'-hydroxyl group in RNA, which is the precursor to the 2'-phosphate in this compound, highlights the significant role of the 2' position in dictating RNA conformation. The 2'-OH group is known to influence the sugar pucker and act as a "conformational switch," capable of stabilizing different backbone arrangements ub.edu. Similarly, modifications at the 2' position, such as in Locked Nucleic Acids (LNAs) where the 2'-O is bridged to C4', rigidly lock the sugar into a C3'-endo conformation acs.org. This suggests that the 2'-phosphate in this compound also plays a critical role in orienting the molecule and influencing its conformational preferences, albeit through different chemical interactions than a hydroxyl group.

Furthermore, stacking interactions between the bases of adjacent nucleotides can influence the conformation around the phosphodiester linkage, affecting the rotation about the C3'-O bond and the proximity of the phosphate group to the 2'-hydroxyl (which is phosphorylated in 2'-CMP) ttu.ee. This indicates that the 2'-phosphate's position is a key determinant in how the molecule packs and interacts within a larger structural context.

Stereochemical Considerations in Biological Systems

The precise three-dimensional arrangement of atoms in this compound is fundamental to its identity and function in biological systems. Key stereochemical features include:

Chirality of the Ribose Sugar: The ribose moiety in this compound possesses multiple chiral centers, with the standard stereochemistry being (2R,3R,4R,5R) nih.gov. This specific spatial arrangement of hydroxyl groups and the hydroxymethyl group is critical for the molecule's recognition by enzymes and its incorporation into nucleic acid chains.

Base-Sugar Orientation (Glycosidic Bond): The bond connecting the cytosine base to the C1' carbon of the ribose sugar can exist in two primary orientations: syn and anti ttu.eelsuhsc.edu. In crystalline structures of this compound, the cytosine base is observed in the anti conformation nih.gov. This orientation is typical for bases in biologically active nucleic acids.

Phosphate Group Geometry: The phosphate group itself has a tetrahedral geometry around the phosphorus atom, with specific bond angles and lengths that define its spatial extent and charge distribution.

Table 2: Stereochemical Features of this compound

| Feature | Description | Source(s) |

| Ribose Chirality | (2R,3R,4R,5R) | nih.gov |

| Nucleobase | Cytosine | nih.govontosight.ai |

| Phosphate Attachment | Esterified to the 2' hydroxyl group of the ribose sugar | ontosight.aihmdb.ca |

| Molecular Formula | C9H14N3O8P | nih.govnih.gov |

| Molecular Weight | 323.1965 g/mol (average) | nih.govdrugbank.com |

| Glycosidic Bond Type | N-glycosidic bond connecting N1 of cytosine to C1' of ribose | lsuhsc.edu |

The precise stereochemical configuration of this compound is essential for its interactions within biological systems, influencing its recognition by enzymes and its potential roles in cellular processes, even though its primary occurrence is as a component or hydrolysis product of nucleic acids rather than a free, abundant metabolite like 5'-CMP.

Compound Names Mentioned:

this compound

Cytidine (B196190) 2'-monophosphate (2'-CMP)

Cytosine

Ribose

Cytidine

Adenosine

Guanosine

Deoxyribose

Adenosine 5'-monophosphate (5'-AMP)

Guanosine 5'-monophosphate (5'-GMP)

Uridine 5'-monophosphate (5'-UMP)

Adenosine 5'-diphosphate (ADP)

Adenosine 5'-triphosphate (ATP)

Guanosine 5'-triphosphate (GTP)

Cytidine triphosphate (CTP)

Uridine triphosphate (UTP)

Deoxyadenosine triphosphate (dATP)

Deoxyguanosine triphosphate (dGTP)

Deoxycytidine triphosphate (dCTP)

Deoxyuridine triphosphate (dUTP)

Deoxythymidine triphosphate (dTTP)

Cytidine-2',3'-cyclic monophosphate

this compound sodium

this compound, disodium (B8443419) salt

2'-CMP sodium

2'-cytidinephosphoric acid

Cytidine 2'-phosphate

Cytidine 2'-phosphate(2-)

Cytidine-2'-monophosphate sodium

this compound (DB03765)

Cytidine monophosphate (HMDB0000095)

Cytidine 2'-phosphate (HMDB0011692)

Iodocytidine

5-iodocytidylyl(3'-5')guanosine (iodoCpG)

Ellipticine

Tetramethyl-N-methylphenanthrolinium (TMP)

Locked Nucleic Acids (LNAs)

L(CAAU)

Biosynthesis, Metabolism, and Enzymatic Transformations of 2 Cytidylic Acid

Enzymatic Formation Pathways

Specific enzymatic pathways detailing the de novo synthesis or primary formation of 2'-Cytidylic acid are not extensively documented in the provided literature. However, research indicates that this compound, in its sodium salt form, can be utilized in the synthesis of DNA and RNA biosynth.com. This suggests it functions as a precursor or building block within these fundamental biological processes.

Role as a Substrate in Specific Biochemical Reactions

This compound serves a crucial role as a component in the synthesis of nucleic acids. Its incorporation into DNA and RNA strands is a primary function, contributing to the genetic material of cells biosynth.com.

Table 1: Role of this compound in Nucleic Acid Synthesis and Polymerase Activity

| Role/Interaction | Description | Source Reference |

| Nucleic Acid Synthesis | Can be used as a component in the synthesis of DNA and RNA. | biosynth.com |

| DNA Polymerase Activation | Functions as an activator of DNA polymerases. | biosynth.com |

| DNA Synthesis Support | Assists in the process of DNA synthesis. | biosynth.com |

Interactions with Kinases and Polymerases

Research highlights this compound's significant interaction with DNA polymerases, where it acts as an activator, thereby facilitating DNA synthesis biosynth.com. While other cytidine (B196190) monophosphate isomers, such as 5'-CMP and 2'-deoxycytidine (B1670253) monophosphate (dCMP), are known substrates for various kinases (e.g., UMP/CMP kinases, CMP kinases) that phosphorylate them to their diphosphate (B83284) forms (CDP, dCDP), direct evidence of this compound itself serving as a substrate for such kinases is not detailed in the provided literature. The primary enzymatic interaction described for this compound pertains to its role in activating polymerases rather than being phosphorylated by kinases.

Enzymatic Degradation and Turnover Mechanisms

Specific enzymatic pathways responsible for the degradation or turnover of this compound are not explicitly detailed in the available research. General metabolic pathways for cytidine monophosphate (CMP) often involve dephosphorylation to cytidine or deamination to uridine (B1682114) monophosphate (UMP), with further breakdown products including cytosine, β-alanine, ammonia, and carbon dioxide biologyonline.comjmb.or.krnih.gov. However, these descriptions typically refer to the more common 5'-isomer or general CMP, and specific mechanisms for the 2'-isomer are not elucidated in the provided sources.

Metabolic Interconnections within Nucleotide Pools

This compound is interconnected with the broader nucleotide pool primarily through its role as a building block for nucleic acids biosynth.com. As a cytidine nucleotide, it contributes to the pool of precursors necessary for RNA and potentially DNA synthesis. While the conversion of CMP to CDP and subsequently to CTP is a well-established pathway for 5'-CMP, contributing to DNA synthesis, phospholipid production, and signal transduction, specific details regarding the interconversion of this compound into higher phosphorylated forms within cellular metabolism are not extensively detailed in the provided literature. Its primary metabolic connection appears to be its direct utilization in nucleic acid chain elongation.

Molecular Interactions and Recognition of 2 Cytidylic Acid

Protein-2'-Cytidylic Acid Interactions

The most extensively studied protein interactions involving 2'-Cytidylic acid are with bovine pancreatic ribonuclease A (RNase A).

Ribonuclease A Binding and Inhibitory Mechanisms

This compound serves as a competitive inhibitor of RNase A, a crucial enzyme in RNA degradation nih.goviucr.orgnih.govnih.gov. RNase A catalyzes the cleavage of phosphodiester bonds in RNA, with a preference for pyrimidine (B1678525) bases at the 3' position raineslab.com. 2'-CMP inhibits RNase A by binding to its active site, effectively blocking the access of RNA substrates nih.goviucr.orgnih.gov. This binding mimics the enzyme's interaction with its natural substrates or transition states, thereby preventing catalysis iucr.org. The inhibition is characterized by a moderate binding affinity, with a dissociation constant () reported around 13.9 µM nih.gov. The binding interaction is described as enthalpy-driven, indicating that the formation of favorable interactions, such as hydrogen bonds and van der Waals forces, contributes significantly to the binding energy nih.gov. The use of inhibitors like 2'-CMP is common in molecular biology to protect RNA samples from degradation by endogenous or exogenous RNases geneon.nettakarabio.comcellscript.com.

Hydrogen Bonding Networks in Binding Pockets

The stability and specificity of the 2'-CMP-RNase A complex are largely attributed to an intricate network of hydrogen bonds formed between the nucleotide and amino acid residues in the enzyme's active site nih.goviucr.orgrcsb.orgnih.govcdnsciencepub.comstanford.edu.

Phosphate (B84403) Group Interactions: The negatively charged phosphate group of 2'-CMP forms critical hydrogen bonds with several residues. Specifically, it interacts with the side chains of Histidine 12 (His 12), Glutamic acid 11 (Glu 11), and Histidine 119 (His 119) nih.gov. Lysine 41 (Lys 41), known for its role as an electrostatic catalyst, also engages with the phosphate moiety rcsb.orgnih.govcdnsciencepub.comstanford.edu.

Base Interactions: The pyrimidine base of 2'-CMP is involved in hydrogen bonding with residues like Threonine 45 (Thr 45) and potentially Aspartic acid 121 (Asp 121) nih.govcdnsciencepub.com. Thr 45 contributes to binding through its hydroxyl group (Oγ) interacting with the base's N(3) atom, and its main-chain nitrogen (N45) forms a hydrogen bond with the base's O(2) atom nih.gov. Aspartic acid 121 is proposed to interact with the N1 atom of the cytosine base cdnsciencepub.com. Phenylalanine 120 (Phe 120) is positioned in close proximity to the base, contributing to hydrophobic interactions nih.gov.

Catalytic Residue Roles: Histidine 12 acts as a general base catalyst, while Histidine 119 functions as a general acid catalyst, with its conformation being critical for activity rcsb.orgnih.govcdnsciencepub.com.

Table 1: Key Hydrogen Bonding Interactions in RNase A-2'-CMP Complex

| 2'-CMP Moiety | Interacting Residue | Residue Atom(s) | Interaction Type |

| Phosphate | His 12 | Side chain | Hydrogen bond |

| Phosphate | Glu 11 | Side chain | Hydrogen bond |

| Phosphate | His 119 | Side chain | Hydrogen bond |

| Phosphate | Lys 41 | Side chain (-amino) | Hydrogen bond, Electrostatic |

| Base (N3) | Thr 45 | Oγ | Hydrogen bond |

| Base (O2) | Thr 45 | Main-chain N(45) | Hydrogen bond |

| Base (N1) | Asp 121 | Side chain | Potential H-bond |

Table 2: Thermodynamic Parameters for 2'-CMP Binding to RNase A

| Parameter | Value | Units |

| Dissociation Constant () | 13.9 | µM |

| Standard Free Energy () | -6.90 | kcal/mol |

| Standard Enthalpy () | -15.7 | kcal/mol |

| Standard Entropy () | -0.028 | kcal/mol·K |

Interactions with Other Biomolecules

Beyond its interaction with specific proteins like RNase A, this compound can participate in interactions with other biomolecules, including polynucleotides.

Polynucleotide Interactions (e.g., Poly-Inosinic Acid)

While direct and detailed studies specifically detailing the interaction of this compound with Poly-Inosinic Acid (Poly I) are not extensively documented in the provided literature, general principles of nucleotide-polynucleotide interactions are applicable. Nucleotides, including cytidine (B196190) monophosphates, can interact with polynucleotides through various mechanisms such as base-stacking and electrostatic interactions egyankosh.ac.incaltech.edunih.gov. Metal ions often play a crucial role in mediating these interactions, facilitating coordination between nucleotides like CMP and polynucleotides like Poly I via their phosphate groups and nucleobases egyankosh.ac.in. Studies involving modified cytidylic acid derivatives, such as deoxy-2'-fluoro-cytidylic acid, have demonstrated their ability to interact with Poly I, forming complexes nih.gov. These findings suggest that the cytidine moiety, as present in 2'-CMP, has the potential to engage in such intermolecular interactions, influencing the structure and stability of polynucleotide assemblies.

Potential for Recognition in Non-Coding RNA Structures

Non-coding RNAs (ncRNAs) are a diverse group of RNA molecules that perform regulatory, structural, and catalytic functions within cells, independent of protein translation nih.govbionity.commdpi.comabcam.com. The functional specificity of ncRNAs is often dictated by their intricate three-dimensional structures and specific sequence motifs, which mediate recognition by RNA-binding proteins (RBPs) or other nucleic acids nih.govmdpi.com.

While the direct recognition of this compound as a specific motif within the sequence or structure of ncRNAs is not a prominent area of research highlighted in the provided literature, the fundamental components of 2'-CMP—the cytosine base, ribose sugar, and phosphate group—are ubiquitous building blocks of all RNA molecules, including ncRNAs. These components are intrinsically involved in the structural integrity and molecular recognition events that define ncRNA function. For instance, studies have explored the interactions of other nucleotide conjugates, such as CMP-Sialic acid, with specific enzymes involved in post-translational modification of proteins like neural cell adhesion molecules nih.govmdpi.com. These examples underscore how nucleotide-based molecules interact with protein domains to facilitate complex biological processes. The structural elements within ncRNAs, such as hairpin loops, bulges, and internal loops, serve as recognition sites for RBPs mdpi.com, and the chemical properties of the nucleotide residues contribute to these interactions. Therefore, while 2'-CMP itself may not be a recognized ncRNA element, its constituent chemical features are integral to the broader landscape of RNA structure and recognition.

Compound List:

this compound (2'-CMP)

Ribonuclease A (RNase A)

Poly-Inosinic Acid (Poly I)

Cytidine

Cytosine

Ribose

Phosphate

Poly-Uridylic Acid (Poly U)

Poly(dG)-poly(dC)

Poly(dA)-poly(dT)

Deoxy-2'-fluoro-cytidylic acid

CMP-Sialic acid

Synthetic Methodologies for 2 Cytidylic Acid and Its Analogues in Research

Chemical Condensation Techniques

Chemical synthesis of nucleotides, including 2'-cytidylic acid, typically relies on phosphoramidite (B1245037) chemistry, which has become the industry standard for oligonucleotide synthesis due to its efficiency and reliability twistbioscience.com. This method involves the sequential addition of nucleoside phosphoramidite derivatives to a growing oligonucleotide chain, which is typically anchored to a solid support twistbioscience.comunits.it20.210.105.

In this process, nucleosides are first converted into nucleoside phosphoramidites, which are modified nucleosides containing a phosphite (B83602) group and specific protecting groups twistbioscience.com. A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group, which can be easily cleaved under acidic conditions. The phosphoramidite moiety itself includes a diisopropylamino group that acts as a leaving group, facilitating the linkage to the growing chain, and a 2-cyanoethyl group protecting the second hydroxyl on the phosphite, which is removed under mild alkaline conditions twistbioscience.com.

The general strategy for solid-phase synthesis involves a four-step cycle for each nucleotide addition: deprotection of the 5'-hydroxyl, coupling of the next activated phosphoramidite, capping of unreacted sites, and oxidation of the phosphite triester to a phosphate (B84403) triester units.it20.210.105. This method allows for the controlled, stepwise assembly of oligonucleotide chains, enabling the synthesis of sequences with high purity and yield twistbioscience.com20.210.105. Chemical condensation reactions, often employing activating agents like tin tetrachloride or polyphosphoric acid, have also been explored for forming phosphodiester bonds between cytidylic acid units acs.orgpatsnap.comnasa.gov. For instance, polyphosphoric acid has been used to catalyze the condensation of cytidine-2'(3')-phosphate, leading to oligocytidylic acids with predominantly 2'(3')-phosphodiester linkages nasa.gov.

Enzymatic Synthesis of 2'-Modified Cytidylic Acids

Enzymatic methods offer an alternative and often more specific route to synthesize modified nucleotides, leveraging the catalytic power and regioselectivity of enzymes. While specific details on the enzymatic synthesis of this compound itself are less prevalent in the provided context, enzymatic approaches are well-established for synthesizing other modified nucleotides and polynucleotides patsnap.com. For example, enzymatic synthesis has been employed for producing citicoline (B1669096) sodium using cytidine (B196190) triphosphate (CTP) and phosphorylcholine, although this requires specific enzyme extracts and can be costly patsnap.com.

Synthesis of Poly-2'-deoxy-2'-fluoro-Cytidylic Acid

The synthesis of poly(2'-deoxy-2'-fluoro-cytidylic acid) is a specific area where enzymatic polymerization might be employed, though chemical methods are also prominent for such modified nucleic acids. Research into 2'-modified nucleosides often involves creating analogues that can be polymerized. While direct enzymatic polymerization of 2'-fluoro-2'-deoxycytidine into a polynucleotide is not explicitly detailed in the provided snippets, the general principle of enzymatic synthesis of modified nucleic acids is established patsnap.com. The synthesis of such fluorinated analogues typically involves chemical modifications of the nucleoside precursor before polymerization.

Synthesis of Nucleotide Analogues for Mechanistic Studies

Nucleotide analogues are invaluable tools for investigating biological mechanisms, including enzyme activity, nucleic acid structure, and cellular processes. Their synthesis often involves targeted modifications to probe specific interactions or functions.

2'-Deoxy-5-iodo-5'-Cytidylic Acid Synthesis and Properties

The synthesis of 2'-deoxy-5-iodo-5'-cytidylic acid involves introducing an iodine atom at the 5-position of the cytosine base and ensuring the deoxyribose sugar is present. While specific synthetic routes and detailed properties for this exact compound are not elaborated in the provided search results, the general principles of nucleotide modification apply. Chemical synthesis of iodinated nucleosides and nucleotides typically involves electrophilic iodination of the base. For mechanistic studies, such modified nucleotides can be incorporated into oligonucleotides to investigate DNA-protein interactions, probe enzymatic mechanisms, or serve as precursors for further labeling.

2'-O-Alkylated Polynucleotides

The synthesis of 2'-O-alkylated polynucleotides, such as 2'-O-methylated oligonucleotides, has been achieved using various chemical and enzymatic approaches. Phosphoramidite chemistry is a primary method for synthesizing these modified oligonucleotides on solid supports twistbioscience.comnih.gov. The process involves converting the 2'-O-alkylated nucleosides into their corresponding phosphoramidite derivatives, which are then sequentially coupled to a growing chain twistbioscience.comnih.gov.

These 2'-O-alkylated oligonucleotides have shown promise as alternatives to natural RNA probes in hybridization studies, often exhibiting higher melting temperatures (Tm) for their duplexes and increased resistance to enzymatic degradation nih.gov. For instance, the synthesis of oligo(2'-O-methyl-ribonucleotides) has been reported using the phosphotriester method, demonstrating their utility in forming stable duplexes nih.gov. The synthesis of these modified nucleosides themselves can involve methylation of protected nucleosides using reagents like methyl iodide in the presence of silver oxide, or using diazomethane (B1218177) for specific diol systems nih.gov.

Analytical and Biophysical Characterization of 2 Cytidylic Acid in Research

Spectrophotometric Methods for Isomer Identification and Analysis

Spectrophotometric methods are fundamental in the analysis of 2'-Cytidylic acid (2'-CMP) and its isomers, primarily by exploiting the differences in their ultraviolet (UV) absorbance characteristics. The principle behind this technique lies in the Beer-Lambert law, which establishes a linear relationship between the absorbance and the concentration of an absorbing species. The pyrimidine (B1678525) base, cytosine, in 2'-CMP has a characteristic UV absorption spectrum that can be used for its quantification and to distinguish it from other nucleotides.

Direct spectrophotometry allows for the real-time monitoring of enzymatic reactions involving cytidine (B196190) derivatives. For instance, the activity of cytidine deaminase, which converts cytidine to uridine (B1682114), can be continuously assayed by measuring the change in absorbance at a specific wavelength. imtm.cz This is because the substrate (cytidine) and the product (uridine) exhibit different UV absorption maxima.

Indirect spectrophotometric assays are also employed, particularly for determining the activity of enzymes like dCMP deaminase. These methods often rely on the detection of a reaction product, such as ammonia, which is released during the deamination of the cytidine substrate. The liberated ammonia can then be quantified using colorimetric reactions, like the Berthelot reaction, where it reacts with phenol and hypochlorite to produce a colored indophenol dye. imtm.cz The intensity of the resulting color, measured by a spectrophotometer, is proportional to the enzyme activity.

Kinetic spectrophotometric methods offer high sensitivity for the determination of various compounds. These methods are based on the effect of an analyte on the rate of a chemical reaction, which is monitored by measuring the change in absorbance over time. nih.gov While not directly applied to 2'-CMP isomer identification in the provided context, the principle can be adapted for reactions where 2'-CMP or its isomers act as inhibitors or catalysts.

The following table summarizes the application of spectrophotometric methods in the analysis of cytidine derivatives:

| Method Type | Principle | Application Example | Reference |

| Direct Spectrophotometry | Measures the intrinsic UV absorbance of the molecule. | Real-time monitoring of cytidine deaminase activity by observing the change in UV spectrum as cytidine is converted to uridine. | imtm.cz |

| Indirect Spectrophotometry | Measures the absorbance of a colored product formed from a reaction involving the analyte. | Determination of dCMP deaminase activity by colorimetric detection of ammonia released during deamination. | imtm.cz |

| Kinetic Spectrophotometry | Measures the effect of the analyte on the rate of a chemical reaction by monitoring absorbance changes over time. | Quantification of analytes that can inhibit or catalyze a color-forming reaction. | nih.gov |

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of this compound from complex mixtures, including its isomers and other nucleotides. The choice of chromatographic method depends on the specific properties of the molecules to be separated, such as polarity, charge, and size.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nucleotides. Reversed-phase HPLC (RP-HPLC) is effective for separating semi-polar compounds. For highly polar molecules like nucleotides, ion-pairing agents are often added to the mobile phase to enhance retention on the non-polar stationary phase. imtm.cz Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is particularly well-suited for separating highly polar, ionizable compounds like cytidine monophosphates. sielc.comsielc.com For instance, a Newcrom B column, which has embedded basic ion-pairing groups, can effectively separate cytidine-5'-monophosphate and 2'-deoxycytidine-5'-monophosphate. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly hydrophilic molecules that are poorly retained in reversed-phase chromatography. imtm.cz

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating issues of irreversible adsorption of the analyte. nih.gov High-speed CCC (HSCCC) has been successfully applied to the separation of nucleic acid constituents, including nucleotides, using hydrophilic solvent systems. nih.gov

The table below provides an overview of different chromatographic techniques used for the separation of cytidylic acid and related compounds:

| Chromatographic Technique | Principle | Stationary Phase | Mobile Phase | Application |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity. | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) with optional ion-pairing agents. | Separation of semi-polar compounds. imtm.cz |

| Mixed-Mode Chromatography | Combines reversed-phase and ion-exchange mechanisms. | Contains both hydrophobic and ion-exchange functional groups. | Aqueous/organic with a buffer. | Separation of highly polar and ionizable compounds like nucleotides. sielc.comsielc.com |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Polar (e.g., silica, amide) | High organic content with a small amount of aqueous buffer. | Separation of very polar compounds. imtm.cz |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning without a solid support. | One phase of a biphasic liquid system is held stationary. | The other phase of the biphasic liquid system. | Separation of nucleic acid constituents without solid support adsorption. nih.gov |

X-ray Crystallography for Structural Determination of Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules and their complexes with ligands like this compound. This method provides detailed insights into molecular conformation, intermolecular interactions, and the precise geometry of binding sites.

The structure of this compound has been determined by X-ray analysis. In its crystalline form as a trihydrate, 2'-CMP crystallizes in the triclinic space group P1. nih.gov The analysis revealed that the cytosine base is in the anti conformation relative to the ribose sugar, the ribose ring has a C(2')-endo pucker, and the conformation around the C(4')-C(5') bond is gauche-gauche. nih.gov

Furthermore, X-ray crystallography has been instrumental in elucidating the binding of 2'-CMP to enzymes. The crystal structure of the complex between bovine pancreatic ribonuclease A (RNase A) and 2'-CMP has been determined at high resolution (1.6 Å). iucr.org This study confirmed that 2'-CMP binds to the active site of RNase A in a productive mode, meaning it mimics the binding of the natural substrate. The phosphate (B84403) group of 2'-CMP forms hydrogen bonds with the side chains of His12 and His119, and the pyrimidine base interacts with Thr45. nih.gov These detailed structural insights are crucial for understanding the mechanism of enzyme catalysis and inhibition.

Recent advances in X-ray crystallography, such as time-resolved studies and data collection at ambient temperatures, offer the potential to visualize transient interactions and catalytic intermediates in protein-ligand complexes, providing a more dynamic picture of molecular recognition. frontiersin.org

The following table summarizes key structural parameters of 2'-CMP determined by X-ray crystallography:

| Feature | Description | Reference |

| Crystal System | Triclinic | nih.gov |

| Space Group | P1 | nih.gov |

| Base Conformation | anti | nih.gov |

| Ribose Pucker | C(2')-endo | nih.gov |

| C(4')-C(5') Conformation | gauche-gauche | nih.gov |

| Binding to RNase A | Productive mode in the active site. | iucr.org |

| Key Interactions with RNase A | Hydrogen bonds between the phosphate group and His12, His119; interaction of the pyrimidine base with Thr45. | nih.gov |

Spectroscopic Characterization (e.g., UV, IR, NMR) for Structural Insights

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound. Each method provides unique information about the molecule's electronic structure, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The cytosine base of 2'-CMP contains a conjugated system of double bonds, which gives rise to a characteristic UV absorption spectrum. The position and intensity of the absorption maximum (λmax) are sensitive to the chemical environment, such as pH and solvent polarity, and can be used for quantification and to study interactions with other molecules.

Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of its functional groups. nih.gov The IR spectrum of 2'-CMP would show characteristic absorption bands for the hydroxyl (-OH), amino (-NH2), phosphate (P=O, P-O), and carbonyl (C=O) groups, as well as vibrations of the pyrimidine ring. mdpi.com These bands can be used to confirm the presence of these functional groups and to study hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. researchgate.net For 2'-CMP, NMR can be used to determine the conformation of the ribose sugar (e.g., the sugar pucker), the orientation of the base relative to the sugar (syn or anti), and to study the dynamics of the molecule. The chemical shifts of the protons and carbons are sensitive to the local electronic environment and can be used to identify the different moieties of the molecule. mdpi.com

The table below outlines the type of structural information obtained from different spectroscopic techniques for this compound:

| Spectroscopic Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions in the pyrimidine base, quantification. nih.govresearchgate.net |

| Infrared (IR) Spectroscopy | Presence of functional groups (hydroxyl, amino, phosphate, carbonyl), hydrogen bonding. nih.govmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity, conformation of the ribose sugar, orientation of the base, molecular dynamics. mdpi.comresearchgate.net |

Advanced Sequencing Approaches for RNA Modification Detection

The 2'-hydroxyl group of the ribose in RNA can be methylated, a modification known as 2'-O-methylation (Nm). This modification plays a crucial role in various biological processes, and its detection is essential for understanding RNA function. Advanced sequencing approaches have been developed to identify 2'-O-methylation sites with high throughput and single-nucleotide resolution.

Several methods for detecting 2'-O-methylation are based on the principle that this modification can impede the activity of reverse transcriptase or protect the RNA from certain types of chemical or enzymatic cleavage.

RiboMethSeq is a method that relies on the resistance of 2'-O-methylated RNA to alkaline hydrolysis. RNA is fragmented under alkaline conditions, and the resulting fragments are sequenced. The 2'-O-methylated sites are identified as gaps in the sequencing coverage because the modification prevents cleavage at that position. cd-genomics.com

Nm-seq and RibOxi-seq utilize periodate oxidation, which specifically targets the cis-diol group of unmodified ribose at the 3'-end of RNA fragments. The 2'-O-methylated ribose is resistant to this oxidation. Subsequent ligation and sequencing allow for the specific identification of the protected 2'-O-methylated nucleotides. nih.govsemanticscholar.org

Reverse Transcription (RT)-based methods exploit the fact that reverse transcriptase can stall or pause at 2'-O-methylated sites, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). nih.govnih.gov The positions of these stalls, identified by sequencing the cDNA products, correspond to the locations of 2'-O-methylation.

Nanopore sequencing offers a direct method for detecting RNA modifications without the need for enzymatic or chemical treatments. As an RNA molecule passes through a nanopore, it generates a characteristic electrical signal. Modifications like 2'-O-methylation cause subtle changes in this signal, allowing for their direct detection and quantification at the single-molecule level. cd-genomics.com

The following table summarizes advanced sequencing approaches for the detection of 2'-O-methylation:

| Method | Principle | Advantage | Reference |

| RiboMethSeq | Resistance of 2'-O-methylated sites to alkaline hydrolysis, leading to sequencing gaps. | High-throughput mapping of modification sites. | cd-genomics.com |

| Nm-seq / RibOxi-seq | Resistance of 2'-O-methylated 3'-ends to periodate oxidation. | High sensitivity and accuracy. semanticscholar.orgcd-genomics.com | |

| RT-based methods (low dNTP) | Stalling of reverse transcriptase at 2'-O-methylated sites. | Enables site-specific quantification. nih.govnih.gov | |

| Nanopore Sequencing | Direct detection of modifications through altered electrical signals. | Single-molecule resolution, no amplification required. | cd-genomics.com |

Role in Prebiotic Chemistry and Origin of Life Research

Hypotheses on Abiotic Nucleotide Synthesis

A significant challenge in origin-of-life research is explaining the formation of nucleotides without the aid of enzymes. The direct condensation of ribose and nucleobases in a bulk aqueous solution is thermodynamically unfavorable. nih.gov Scientists have proposed and tested several hypotheses to overcome this barrier.

One approach mirrors the "salvage pathways" found in modern biology, where pre-formed nucleobases are joined with an activated form of ribose. nih.govacs.org Pioneering investigations into the abiotic synthesis of RNA nucleotides began with the fully formed components: ribose, phosphate (B84403), and a nucleobase. acs.org Recent studies have shown that purine and pyrimidine (B1678525) ribonucleosides can be formed simultaneously in aqueous microdroplets, using divalent magnesium ions (Mg²⁺) as a catalyst. nih.govnih.gov This process demonstrates a potential scenario for the spontaneous generation of the random ribonucleosides needed to form primitive RNA. nih.gov

Another line of research focuses on the synthesis of the components themselves from simpler, prebiotically plausible precursors. Formamide (NH₂CHO), a simple molecule containing all the necessary elements (H, C, O, N) and found throughout the universe, has been shown to be a versatile starting point. wikipedia.org In the presence of phosphate sources, formamide can promote the phosphorylation of nucleosides to form nucleotides and stimulate their polymerization into RNA oligomers. wikipedia.org The synthesis of pyrimidine nucleobases, the family to which cytosine belongs, has been demonstrated from the oligomerization of hydrogen cyanide (HCN), another abundant prebiotic molecule. acs.org

Researchers have also explored alternative chemical routes, demonstrating that complex cytidine (B196190) derivatives can be synthesized from the prebiotic reaction of ribose aminooxazoline and dicyanoacetylene. nih.gov These diverse studies provide compelling, though not yet conclusive, evidence for the plausible abiotic emergence of ribonucleotides like 2'-Cytidylic acid on the early Earth.

Participation in Self-Replicating Chemical Systems

The transition from a mixture of prebiotic molecules to a living system is thought to have required the emergence of molecules capable of self-replication. whiterose.ac.uk The RNA world hypothesis suggests that RNA molecules were the first to achieve this, serving as templates for their own duplication. nih.gov this compound, as a component of RNA, would have been a crucial building block in these primordial self-replicating systems. nasa.gov

Creating a self-replicating RNA molecule without enzymes is a complex challenge. quora.com Non-enzymatic, template-directed polymerization of activated nucleotides has been demonstrated in laboratory models, providing a proof of principle. nasa.gov However, these reactions often require specific and potentially challenging prebiotic conditions, such as high concentrations of magnesium ions (Mg²⁺) to catalyze the reaction. nih.gov

Research into these systems aims to understand the mechanistic details of template-directed chemistry and identify conditions that favor the polymerization of nucleotides. nasa.gov One significant finding is that non-enzymatic copying of an RNA template generates a mixture of both the canonical 3'-5' phosphodiester bonds found in modern life and non-canonical 2'-5' bonds. oup.comnih.gov This occurs because the 2'-hydroxyl and 3'-hydroxyl groups of the ribose sugar have similar nucleophilicity. oup.com While initially seen as a problem, this backbone heterogeneity may have been essential, as the inclusion of 2'-5' linkages can lower the melting temperature of RNA duplexes, facilitating the strand separation required for repeated cycles of replication. nih.govnih.gov

Scientists are also exploring other types of self-replicating systems that could have preceded or co-existed with an RNA world, such as those involving both peptides and nucleobases, which can spontaneously form and self-assemble. nih.gov

Evolutionary Significance of the 2'-Hydroxyl Group in RNA World Hypotheses

The single most significant structural difference between RNA and DNA is the presence of a hydroxyl group at the 2'-position of the ribose sugar in RNA, a feature central to the RNA world hypothesis. wikipedia.orgamazonaws.com This 2'-hydroxyl group gives RNA properties that are distinct from DNA, making it both less stable and more chemically versatile. idtdna.comvusci.org

Catalytic Activity (Ribozymes): The 2'-hydroxyl group is critical for RNA's ability to function as an enzyme (a ribozyme). idtdna.com It can act as a nucleophile, directly participating in chemical reactions such as the cleavage of the phosphodiester backbone. wikipedia.orgoup.com The reactivity of this group, combined with RNA's ability to fold into complex three-dimensional structures, allows it to form active sites and catalyze a range of biochemical reactions, including its own replication. idtdna.comwikipedia.org Studies on various ribozymes have shown that specific 2'-hydroxyl groups are essential for substrate recognition, positioning, and catalysis. nih.govmit.edu

Structural Role and Instability: The 2'-OH group forces the ribose sugar into a specific conformation (C3'-endo), which in turn causes an RNA double helix to adopt an A-form geometry, different from the B-form typically seen in DNA. wikipedia.orgamazonaws.com This structure results in stronger base-stacking interactions, which are vital for stabilizing the short duplex regions found in folded RNA structures like tRNA and rRNA. idtdna.com However, the reactivity of the 2'-hydroxyl group also makes RNA prone to hydrolysis, rendering it less stable than DNA for the long-term storage of genetic information. wikipedia.orgamazonaws.com This inherent instability is one reason why DNA is thought to have eventually taken over the role of the primary genetic material. wikipedia.org

Implications for Prebiotic Replication: As mentioned previously, the presence of the 2'-hydroxyl alongside the 3'-hydroxyl group leads to the formation of mixed 2'-5' and 3'-5' phosphodiester linkages during non-enzymatic replication. oup.comnih.gov The properties endowed by the 2'-hydroxyl group—catalytic potential and the facilitation of strand separation through linkage heterogeneity—are considered key features that would have enabled an RNA-based system to emerge and evolve in a prebiotic world. nih.govidtdna.com

Q & A

Q. How should researchers design controls to account for this compound’s potential off-target effects in cellular models?

- Methodological Answer : Include (1) untreated controls, (2) cells treated with cytidine (substrate control), and (3) cells treated with a non-hydrolyzable analog (e.g., 2'-C-methylcytidine) to distinguish phosphorylation-dependent effects. Use RNA-seq to identify unintended gene expression changes .

Mechanistic and Pathway Analysis

Q. What methodologies elucidate the metabolic fate of this compound in mammalian systems?

Q. How can researchers differentiate this compound’s effects on de novo versus salvage nucleotide synthesis pathways?

- Methodological Answer : Use stable isotope-resolved metabolomics (SIRM) with [¹⁵N]-glutamine to track de novo synthesis. Compare with salvage pathway activity by supplementing cells with [³H]-cytidine and measuring this compound incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。